3-Difluoromethoxy-5-fluoro-2-formylpyridine 3-Difluoromethoxy-5-fluoro-2-formylpyridine
Brand Name: Vulcanchem
CAS No.: 1806303-46-7
VCID: VC2771167
InChI: InChI=1S/C7H4F3NO2/c8-4-1-6(13-7(9)10)5(3-12)11-2-4/h1-3,7H
SMILES: C1=C(C=NC(=C1OC(F)F)C=O)F
Molecular Formula: C7H4F3NO2
Molecular Weight: 191.11 g/mol

3-Difluoromethoxy-5-fluoro-2-formylpyridine

CAS No.: 1806303-46-7

Cat. No.: VC2771167

Molecular Formula: C7H4F3NO2

Molecular Weight: 191.11 g/mol

* For research use only. Not for human or veterinary use.

3-Difluoromethoxy-5-fluoro-2-formylpyridine - 1806303-46-7

Specification

CAS No. 1806303-46-7
Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
IUPAC Name 3-(difluoromethoxy)-5-fluoropyridine-2-carbaldehyde
Standard InChI InChI=1S/C7H4F3NO2/c8-4-1-6(13-7(9)10)5(3-12)11-2-4/h1-3,7H
Standard InChI Key VCUOOWDVZABYQS-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1OC(F)F)C=O)F
Canonical SMILES C1=C(C=NC(=C1OC(F)F)C=O)F

Introduction

3-Difluoromethoxy-5-fluoro-2-formylpyridine is a specialized organic compound characterized by the presence of both difluoromethoxy and formyl functional groups attached to a pyridine ring. This compound is notable for its unique chemical structure, which contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and material science. The molecular formula of this compound is C8H6F3NO2.

Synthesis Steps:

  • Fluorination: This step involves introducing fluorine atoms into the pyridine ring, often requiring high temperatures between 450–500°C.

  • Formylation: This step involves adding a formyl group to the pyridine ring, typically conducted at lower temperatures with specific catalysts to enhance selectivity.

Chemical Reactions:

Reaction TypeReagents UsedOutcome
FluorinationFluorinating agentsIntroduction of fluorine atoms
FormylationFormylating reagentsAddition of a formyl group

Biological Activity and Potential Applications

In biological systems, 3-Difluoromethoxy-5-fluoro-2-formylpyridine may act as an inhibitor by mimicking natural substrates, thus blocking active sites on enzymes. This characteristic is particularly relevant in drug design, where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

Potential Applications:

  • Medicinal Chemistry: The compound's unique properties make it a valuable subject for ongoing research in medicinal chemistry, particularly concerning its interactions within biological systems and its potential therapeutic uses.

  • Material Science: Its chemical structure and reactivity profile also suggest potential applications in material science.

Research Findings and Future Directions

Research on 3-Difluoromethoxy-5-fluoro-2-formylpyridine is ongoing, with a focus on its biological activities and potential therapeutic applications. Further studies are needed to fully elucidate its interactions with biological systems and to explore its potential as a lead compound in drug development.

Future Research Directions:

  • Biological Interaction Studies: Detailed studies on how the compound interacts with enzymes and receptors are necessary to understand its therapeutic potential.

  • Pharmacokinetic Studies: Investigations into its metabolic stability and bioavailability will be crucial for its development as a pharmaceutical agent.

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